5-Amino-3H-indazol-3-one
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Overview
Description
5-Amino-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a fused benzene and pyrazole ring system with an amino group at the 5-position and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3H-indazol-3-one can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The amino group at the 5-position can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of substituted indazole compounds .
Scientific Research Applications
5-Amino-3H-indazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation, such as the p53/MDM2 pathway . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A structurally similar compound with a wide range of biological activities.
2H-indazole: Another indazole derivative with different tautomeric forms and biological properties.
3-Amino-1H-indazole: Similar to 5-Amino-3H-indazol-3-one but with the amino group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-aminoindazol-3-one |
InChI |
InChI=1S/C7H5N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2 |
InChI Key |
KKWIDTABQVYSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N=N2 |
Origin of Product |
United States |
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